molecular formula C12H11NO3 B1465933 Ethyl 8-hydroxyquinoline-3-carboxylate CAS No. 122855-37-2

Ethyl 8-hydroxyquinoline-3-carboxylate

Cat. No. B1465933
CAS RN: 122855-37-2
M. Wt: 217.22 g/mol
InChI Key: JONFCTYYAHIBKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-hydroxyquinoline derivatives has been the focus of many studies due to their wide range of biological activities . A specific synthesis method for Ethyl 8-hydroxyquinoline-3-carboxylate is not mentioned in the search results, but there are various synthetic strategies for 8-HQ derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 8-hydroxyquinoline-3-carboxylate is represented by the Inchi Code: 1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-10(14)11(8)13-7-9/h3-7,14H,2H2,1H3 . The molecular weight is 217.22 .


Chemical Reactions Analysis

8-Hydroxyquinoline derivatives, including Ethyl 8-hydroxyquinoline-3-carboxylate, have been found to exhibit a wide range of biological activities, which may be due to the ring nitrogen increasing the polarity and water solubility of the compounds .

Scientific Research Applications

Antimicrobial Applications

Ethyl 8-hydroxyquinoline-3-carboxylate derivatives exhibit significant antimicrobial properties . They are effective against a broad spectrum of microorganisms, including bacteria and fungi . This makes them valuable in the development of new antimicrobial agents that could be used to treat various infectious diseases.

Anticancer Activity

Research has shown that 8-hydroxyquinoline derivatives, including Ethyl 8-hydroxyquinoline-3-carboxylate, have potential as anticancer agents . They can induce apoptosis and inhibit cancer cell proliferation, making them candidates for cancer therapy research.

Neuroprotective Effects

These compounds have been studied for their neuroprotective effects , particularly as iron-chelators . They can bind to excess iron in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer’s, where iron accumulation is a contributing factor.

Enzyme Inhibition

Ethyl 8-hydroxyquinoline-3-carboxylate derivatives are known to inhibit certain enzymes, such as 2OG-dependent oxygenases . This property is useful in studying and potentially treating diseases that involve these enzymes, such as certain cancers and metabolic disorders.

Drug Synthesis

In medicinal chemistry, Ethyl 8-hydroxyquinoline-3-carboxylate is used as a building block for synthesizing various drugs . Its versatility allows for the creation of compounds with a wide range of pharmacological activities.

Environmental Applications

Due to their strong metal ion chelating properties, these compounds are used in environmental science to remove heavy metals from wastewater . This application is crucial in preventing heavy metal-induced environmental pollution.

Safety And Hazards

Ethyl 8-hydroxyquinoline-3-carboxylate is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

8-Hydroxyquinoline derivatives, including Ethyl 8-hydroxyquinoline-3-carboxylate, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

ethyl 8-hydroxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-10(14)11(8)13-7-9/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONFCTYYAHIBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-hydroxyquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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